

Application of "Hydroxymethyl Clenbuterol-d6" in food safety testing for "Clenbuterol" residues

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Compound of Interest

Compound Name: Hydroxymethyl Clenbuterol-d6

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Application Note and Protocol

Introduction

Clenbuterol is a beta-agonist widely and illegally used as a growth promoter in livestock to increase muscle mass and reduce fat. Residues of clenbuterol in animal-derived food products pose a significant risk to consumers, with potential adverse effects including heart palpitations, muscle tremors, and headaches. Regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for clenbuterol in various food matrices.[1][2] To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods for the detection and quantification of clenbuterol and its metabolites are crucial.

Hydroxymethyl clenbuterol is a major metabolite of clenbuterol. The use of a stable isotope-labeled internal standard, such as **Hydroxymethyl Clenbuterol-d6**, is the gold standard for accurate quantification in mass spectrometry-based methods. It compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results. This document provides a detailed protocol for the simultaneous determination of clenbuterol and hydroxymethyl clenbuterol in meat samples using **Hydroxymethyl Clenbuterol-d6** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



Principle

A homogenized meat sample is spiked with a known amount of **Hydroxymethyl Clenbuterol-d6** internal standard. The analytes and the internal standard are then extracted from the sample matrix using an acidic solution followed by a series of clean-up steps, typically involving solid-phase extraction (SPE). The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the native analytes to the isotopically labeled internal standard against a calibration curve prepared in a representative blank matrix.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of clenbuterol and its metabolite using a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Parameters for Clenbuterol and Metabolites

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Clenbuterol	277.1	203.1	168.1	25
Hydroxymethyl Clenbuterol	293.1	203.1	186.1	28
Hydroxymethyl Clenbuterol-d6 (Internal Standard)	299.2	203.1	186.1	28

Table 2: Method Performance Characteristics



Parameter	Clenbuterol	Hydroxymethyl Clenbuterol
Limit of Detection (LOD)	0.05 μg/kg	0.05 μg/kg
Limit of Quantification (LOQ)	0.1 μg/kg	0.1 μg/kg
Linear Range	0.1 - 20 μg/kg	0.1 - 20 μg/kg
Correlation Coefficient (r²)	>0.99	>0.99
Recovery	85-110%	85-110%
Precision (RSD%)	<15%	<15%

Experimental Protocols Materials and Reagents

- Standards: Clenbuterol hydrochloride, Hydroxymethyl clenbuterol, and Hydroxymethyl
 Clenbuterol-d6 (Internal Standard) of high purity.
- Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic acid, Perchloric acid.
- Reagents: Ammonium acetate, Sodium hydroxide.
- Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) cartridges.
- Equipment: High-speed homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator, LC-MS/MS system.

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in methanol to prepare individual stock solutions. Store at -20°C.
- Intermediate Solutions (10 µg/mL): Prepare a mixed intermediate solution of clenbuterol and hydroxymethyl clenbuterol, and a separate intermediate solution for Hydroxymethyl Clenbuterol-d6 by diluting the stock solutions with methanol.



- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the mixed intermediate solution with the initial mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/mL).
- Internal Standard Spiking Solution (100 ng/mL): Dilute the **Hydroxymethyl Clenbuterol-d6** intermediate solution with methanol.

Sample Preparation Protocol

- Homogenization: Weigh 5 g of minced meat tissue into a 50 mL polypropylene centrifuge tube.
- Spiking: Add a known amount (e.g., 50 µL) of the 100 ng/mL Hydroxymethyl Clenbuterold6 internal standard spiking solution to the sample.
- Extraction:
 - Add 10 mL of 0.1 M perchloric acid.
 - Homogenize at high speed for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]
 - Collect the supernatant.
- SPE Clean-up:
 - Conditioning: Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Loading: Load the supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of 0.1 M formic acid, followed by 5 mL of methanol.
 - Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution:



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Vortex and filter through a 0.22 μm syringe filter into an LC vial.

LC-MS/MS Analysis

- LC System: UHPLC system
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - o 0-1 min: 10% B
 - o 1-5 min: 10-90% B
 - o 5-6 min: 90% B
 - o 6-6.1 min: 90-10% B
 - o 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV





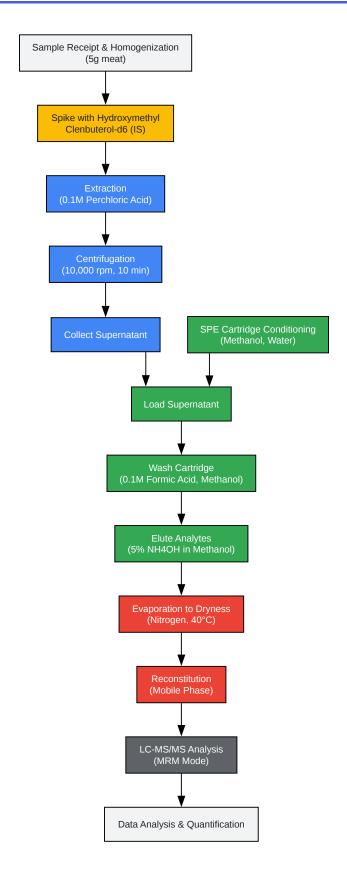
• Source Temperature: 150°C

• Desolvation Temperature: 400°C

• Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizations

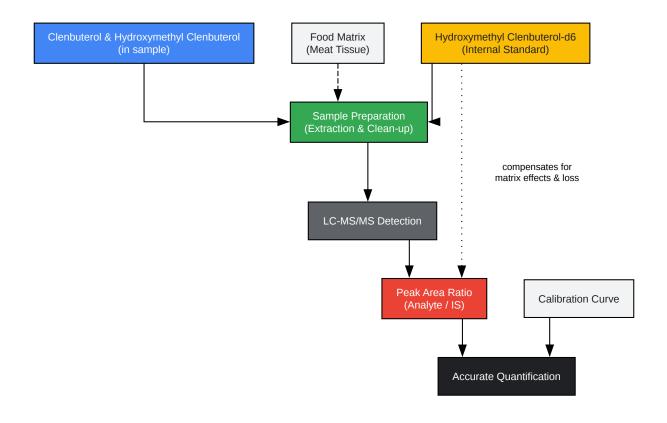




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Caption: Workflow for Clenbuterol residue analysis in meat samples.





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